molecular formula C36H24Cl2N6Ru B1604851 1,10-Phenanthroline; ruthenium(2+); dichloride CAS No. 23570-43-6

1,10-Phenanthroline; ruthenium(2+); dichloride

Cat. No.: B1604851
CAS No.: 23570-43-6
M. Wt: 712.6 g/mol
InChI Key: UWXWBVKIJZGXQL-UHFFFAOYSA-L
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Description

1,10-Phenanthroline; ruthenium(2+); dichloride is a useful research compound. Its molecular formula is C36H24Cl2N6Ru and its molecular weight is 712.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical and Ligand Exchange Studies

Research has shown that ruthenium(II) complexes containing 1,10-phenanthroline exhibit interesting photochemical properties. For instance, a study highlighted a ruthenium(II) complex with a 1,10-phenanthroline unit and a terpyridine fragment, which demonstrated that the coordination and decoordination of a benzonitrile group can be induced both thermally and photochemically in an acetone-water mixture (Schofield et al., 2003). Similarly, another study focused on the photochemical expulsion of a Ru(phen)2 unit from a macrocyclic receptor and its thermal re-coordination, showcasing efficient and quantitative processes (Collin et al., 2001).

Sensing Applications

Ruthenium(II) complexes have been utilized in sensing applications. A notable example includes the use of a luminescent iridium phenanthroline crown ether complex for the detection of silver(I) ions in aqueous media. The study demonstrated a significant luminescence enhancement in the presence of Ag+, suggesting potential applications in chemosensing (Schmittel & Lin, 2007).

Stabilization of Gold Nanoparticles

The 1,10-phenanthroline and 1,10-phenanthroline-terminated ruthenium(II) complex have been reported to stabilize and functionalize gold nanoparticles (Au-NPs). This study highlighted the interaction between the nitrogen atoms of phen and the surface of Au-NPs, allowing for reversible aqueous-organic phase transfer processes, which could be pivotal in the development of novel nanomaterials (Mayer, Dumas, & Sécheresse, 2008).

Photodynamic Therapy (PDT) and Photosensitization

Ruthenium(II) complexes have been explored as photosensitizers for photodynamic therapy and photosensitization of nanocrystalline TiO2 films. For example, a study demonstrated the high efficiency of a ruthenium(II) complex containing carboxylated 1,10-phenanthroline in photosensitizing nanocrystalline TiO2 electrode, achieving significant solar-to-electric power conversion efficiency, which underscores its potential in renewable energy applications (Sugihara et al., 1998).

DNA Interaction and Medicinal Applications

Studies have also examined the interaction of ruthenium(II) complexes with DNA and their medicinal applications. One research focused on non-covalent DNA binding and cytotoxicity of mixed-ligand ruthenium(II) complexes, which provides insights into their potential therapeutic applications (Rajendiran et al., 2008).

Biochemical Analysis

Biochemical Properties

The compound “1,10-Phenanthroline; Ruthenium(2+); Dichloride” plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of “this compound” on cells are diverse and complex. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.

Molecular Mechanism

At the molecular level, “this compound” exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “this compound” can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “this compound” within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of “this compound” can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,10-Phenanthroline; ruthenium(2+); dichloride involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Ruthenium(III) chloride", "1,10-Phenanthroline", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 1.0 g of ruthenium(III) chloride in 50 mL of water", "Add 1.5 g of 1,10-phenanthroline to the solution and stir for 30 minutes", "Add a reducing agent (e.g. 0.5 g of sodium borohydride) to the solution and stir for an additional 30 minutes", "Filter the resulting solution to remove any insoluble impurities", "Add hydrochloric acid to the filtrate to adjust the pH to 1-2", "Slowly add sodium chloride to the solution until the desired product (1,10-Phenanthroline; ruthenium(2+); dichloride) precipitates out", "Collect the precipitate by filtration and wash with cold water", "Dry the product under vacuum at room temperature" ] }

CAS No.

23570-43-6

Molecular Formula

C36H24Cl2N6Ru

Molecular Weight

712.6 g/mol

IUPAC Name

1,10-phenanthroline;ruthenium(2+);dichloride

InChI

InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

UWXWBVKIJZGXQL-UHFFFAOYSA-L

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2]

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2]

Related CAS

22873-66-1 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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